molecular formula C25H18Cl3N3O3 B10786935 CB1 inverse agonist 1

CB1 inverse agonist 1

Cat. No.: B10786935
M. Wt: 514.8 g/mol
InChI Key: VHSIAYLBCLUAFT-UHFFFAOYSA-N
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Description

CB1 inverse agonist 1 is a compound that targets the cannabinoid receptor 1 (CB1), which is predominantly found in the central nervous system and peripheral tissues. This compound acts as an inverse agonist, meaning it binds to the receptor and induces a pharmacological response opposite to that of an agonist. CB1 inverse agonists have been studied for their potential therapeutic applications in metabolic disorders, obesity, and other conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of CB1 inverse agonist 1 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route may include:

    Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as alkylation, acylation, and cyclization.

    Coupling Reaction: The final step involves coupling the intermediates under specific conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

Chemical Reactions Analysis

Types of Reactions: CB1 inverse agonist 1 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

CB1 inverse agonist 1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CB1 inverse agonist 1 involves binding to the CB1 receptor and inducing a conformational change that reduces receptor activity. This leads to:

Comparison with Similar Compounds

    Rimonabant: A well-known CB1 inverse agonist that was used for the treatment of obesity but was withdrawn due to psychiatric side effects.

    Taranabant: Another CB1 inverse agonist studied for its effects on weight loss and metabolic disorders.

Uniqueness: CB1 inverse agonist 1 is unique in its ability to selectively target peripheral CB1 receptors, minimizing central nervous system side effects. This makes it a promising candidate for therapeutic applications without the adverse psychiatric effects observed with other CB1 inverse agonists .

Properties

Molecular Formula

C25H18Cl3N3O3

Molecular Weight

514.8 g/mol

IUPAC Name

N-[3-acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridin-4-yl]acetamide

InChI

InChI=1S/C25H18Cl3N3O3/c1-12(32)21-23(29-13(2)33)19-11-18(14-4-6-15(26)7-5-14)22(30-24(19)31(3)25(21)34)17-9-8-16(27)10-20(17)28/h4-11H,1-3H3,(H,29,33)

InChI Key

VHSIAYLBCLUAFT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C2=CC(=C(N=C2N(C1=O)C)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl)NC(=O)C

Origin of Product

United States

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